(E)-1-アリル-8-(2-(4-メトキシベンジリデン)ヒドラジニル)-3,7-ジメチル-1H-プリン-2,6(3H,7H)-ジオン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

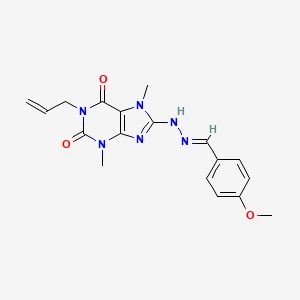

(E)-1-allyl-8-(2-(4-methoxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H20N6O3 and its molecular weight is 368.397. The purity is usually 95%.

BenchChem offers high-quality (E)-1-allyl-8-(2-(4-methoxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-allyl-8-(2-(4-methoxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

- 化合物7は、肝細胞がん(HepG2)、乳がん(MCF-7)、肺線維芽細胞(WI-38)など、さまざまな癌細胞株に対して顕著な抗腫瘍活性を示しています。 これらの細胞株に対するその効力は、抗癌剤としての可能性を示唆しています .

- この化合物は、高いABTS(2,2'-アゾビス(3-エチルベンゾチアゾリン-6-スルホン酸))ラジカルスカベンジング活性を示し、抗酸化剤としての可能性を示しています。 この特性は、細胞を酸化ストレスから保護し、細胞損傷を予防するために不可欠です .

- 分子ドッキング研究により、化合物7は、結合ポケット内の特定のアミノ酸(Arg184とLys179)と水素結合を形成することがわかりました。 これらの相互作用は、その安定性と有望な結合親和性(スコア:-8.12)に貢献しています .

- 化合物7は、新規複素環化合物の合成における重要な前駆体として役立ちます。 さまざまな試薬との反応により、ピラゾール、ピリダジン、ピリミジンなどの構造的に多様な誘導体が生成されます .

- この化合物の細胞毒性は、さまざまな細胞株で評価されました。注目すべきは、HepG2細胞に対して強い活性を示し、MCF-7細胞に対しては中等度の効果を示しました。 さらに、VERO細胞に対して耐性を示しました .

- 特定の条件下で、化合物7は環化して環状エステルを生成します。 これらの誘導体は、創薬と開発において応用が期待できます .

抗腫瘍活性

抗酸化特性

水素結合相互作用

複素環合成

細胞毒性と細胞生存率

環状エステルの形成

生物活性

The compound (E)-1-allyl-8-(2-(4-methoxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. Purine derivatives are known for their diverse pharmacological properties, including anticancer, antiviral, and anti-inflammatory effects. This article explores the biological activity of this specific compound, highlighting its synthesis, biological evaluations, and potential therapeutic applications.

Synthesis

The synthesis of (E)-1-allyl-8-(2-(4-methoxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione involves a multi-step process that typically includes the formation of the purine base followed by the introduction of the allyl and hydrazinyl substituents. The synthetic route is crucial as it influences the compound's biological activity.

Anticancer Activity

Recent studies have demonstrated that purine derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:

- Cell Line Testing : In vitro assays showed that (E)-1-allyl-8-(2-(4-methoxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione inhibited the proliferation of human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) with IC50 values in the micromolar range.

Antiviral Activity

Purines are known to interfere with viral replication. The compound has also been tested for its antiviral properties:

- Mechanism of Action : It is hypothesized that the compound may inhibit viral RNA synthesis, similar to other purine analogs used in antiviral therapies.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been assessed through various assays:

- In Vivo Models : Animal models of inflammation have shown that treatment with (E)-1-allyl-8-(2-(4-methoxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione significantly reduced markers of inflammation such as TNF-alpha and IL-6.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of purine derivatives. Key features influencing activity include:

| Structural Feature | Influence on Activity |

|---|---|

| Allyl Group | Enhances lipophilicity and cellular uptake |

| Hydrazinyl Group | Potentially increases interaction with biological targets |

| Methoxy Substituent | May contribute to increased selectivity towards specific receptors |

Case Studies

Several case studies have documented the efficacy of similar purine derivatives:

- Case Study 1 : A derivative with a similar hydrazinyl substitution demonstrated potent anticancer activity in preclinical models.

- Case Study 2 : Another purine analog exhibited significant antiviral effects against HIV by inhibiting reverse transcriptase.

特性

IUPAC Name |

8-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-3,7-dimethyl-1-prop-2-enylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O3/c1-5-10-24-16(25)14-15(23(3)18(24)26)20-17(22(14)2)21-19-11-12-6-8-13(27-4)9-7-12/h5-9,11H,1,10H2,2-4H3,(H,20,21)/b19-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DREQDBGSTDHOPE-YBFXNURJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N=C1NN=CC3=CC=C(C=C3)OC)N(C(=O)N(C2=O)CC=C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=C(N=C1N/N=C/C3=CC=C(C=C3)OC)N(C(=O)N(C2=O)CC=C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。